molecular formula C20H22N2O4S B11301326 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]furan-2-carboxamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B11301326
M. Wt: 386.5 g/mol
InChI Key: FGZTXZRFBKYKLU-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole core, followed by the introduction of the phenylsulfonyl group and the furan-2-carboxamide moiety. Key steps may include:

    Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride reagent in the presence of a base.

    Attachment of the Furan-2-carboxamide Moiety: This can be done through an amide coupling reaction, using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrole ring or the furan moiety using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group or the amide moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its functional groups may allow for the creation of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and amide groups.

Mechanism of Action

The mechanism by which N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]furan-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]furan-2-carboxamide: can be compared to other sulfonyl-containing pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H22N2O4S/c1-4-12-22-15(3)14(2)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-13-26-17/h5-11,13H,4,12H2,1-3H3,(H,21,23)

InChI Key

FGZTXZRFBKYKLU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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